molecular formula C19H13ClN4O2S B4570584 2-benzylsulfanyl-6-(4-chlorophenyl)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione

2-benzylsulfanyl-6-(4-chlorophenyl)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione

Cat. No.: B4570584
M. Wt: 396.9 g/mol
InChI Key: ALZFOIACKVOXID-UHFFFAOYSA-N
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Description

2-benzylsulfanyl-6-(4-chlorophenyl)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione is a heterocyclic compound that belongs to the class of pyrimido[4,5-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidine ring fused with another pyrimidine ring, along with a benzylsulfanyl group and a chlorophenyl group, which contribute to its unique chemical properties.

Scientific Research Applications

Preparation Methods

The synthesis of 2-benzylsulfanyl-6-(4-chlorophenyl)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione can be achieved through various synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc). Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .

Chemical Reactions Analysis

2-benzylsulfanyl-6-(4-chlorophenyl)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-benzylsulfanyl-6-(4-chlorophenyl)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced cell proliferation, decreased inflammation, and enhanced antioxidant activity .

Comparison with Similar Compounds

Similar compounds to 2-benzylsulfanyl-6-(4-chlorophenyl)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione include other pyrimido[4,5-d]pyrimidines, such as 2-(benzylsulfanyl)-4-chloro-6-(4-methylphenyl)pyrimidine-5-carbonitrile and 2-(benzylsulfanyl)-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one These compounds share structural similarities but differ in their substituents, which can lead to variations in their biological activities and chemical properties

Properties

IUPAC Name

2-benzylsulfanyl-6-(4-chlorophenyl)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O2S/c20-13-6-8-14(9-7-13)24-17(25)15-10-21-18(22-16(15)23-19(24)26)27-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZFOIACKVOXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C3C(=N2)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-benzylsulfanyl-6-(4-chlorophenyl)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
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2-benzylsulfanyl-6-(4-chlorophenyl)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
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2-benzylsulfanyl-6-(4-chlorophenyl)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
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2-benzylsulfanyl-6-(4-chlorophenyl)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Reactant of Route 5
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2-benzylsulfanyl-6-(4-chlorophenyl)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Reactant of Route 6
2-benzylsulfanyl-6-(4-chlorophenyl)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione

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